molecular formula C9H17ClN2 B1436464 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride CAS No. 2059941-71-6

3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride

Cat. No. B1436464
M. Wt: 188.7 g/mol
InChI Key: WUFBPYPMGNELER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride, also known as Mephedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Mephedrone is structurally similar to amphetamines and cathinones, which are known to have stimulant effects on the central nervous system.

Scientific Research Applications

Synthetic Methodologies and Applications

Preparation of Cyclohexene Derivatives

Studies on the synthesis of cyclohexene derivatives, such as "Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile," highlight methodologies for creating compounds with similar structural motifs, emphasizing safety and waste disposal considerations in organic syntheses (Lujan-Montelongo & Fleming, 2014).

Crystal Structure Analysis

Research on the crystal structure of cyclohexane derivatives, like "Synthesis and Crystal Structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate," provides insights into the molecular arrangement and intermolecular interactions of these compounds, which is crucial for understanding their chemical behavior and potential applications (Mantelingu et al., 2007).

Tert-Amino Effect in Chemical Synthesis

A study titled "A novel tert-amino effect based approach to 1,2,3,4-tetrahydroquinoline-2-spirocycloalkanes" explores the interaction of benzaldehydes with acetonitriles to yield spirocycloalkane derivatives, demonstrating innovative synthetic routes that could be related to the synthesis or modification of the compound (Tverdokhlebov et al., 2006).

Antimicrobial Activity

The study "Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives" investigates the reactivity of cyclohexanone derivatives and their antimicrobial properties, suggesting a potential area of application for cyclohexane-based compounds in biomedical research (Elkholy & Morsy, 2006).

properties

IUPAC Name

3-methyl-1-(methylamino)cyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-8-4-3-5-9(6-8,7-10)11-2;/h8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBPYPMGNELER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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